Cas no 1805506-90-4 (3-Bromo-5-iodo-2-nitropyridine)

3-Bromo-5-iodo-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-iodo-2-nitropyridine
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- インチ: 1S/C5H2BrIN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H
- InChIKey: YACZWSYLTFPVPM-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1)Br)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.7
3-Bromo-5-iodo-2-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012682-250mg |
3-Bromo-5-iodo-2-nitropyridine |
1805506-90-4 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029012682-1g |
3-Bromo-5-iodo-2-nitropyridine |
1805506-90-4 | 95% | 1g |
$3,068.70 | 2022-04-01 |
3-Bromo-5-iodo-2-nitropyridine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3-Bromo-5-iodo-2-nitropyridineに関する追加情報
Introduction to 3-Bromo-5-iodo-2-nitropyridine (CAS No. 1805506-90-4)
3-Bromo-5-iodo-2-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805506-90-4, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The unique structural features of 3-Bromo-5-iodo-2-nitropyridine, characterized by the presence of both bromo and iodo substituents along with a nitro group, make it an invaluable intermediate in synthetic chemistry and drug discovery.
The molecular structure of 3-Bromo-5-iodo-2-nitropyridine consists of a pyridine ring substituted at the 3-position with a bromine atom, at the 5-position with an iodine atom, and at the 2-position with a nitro group. This specific arrangement of functional groups imparts distinct reactivity patterns, enabling its use in various chemical transformations. The bromo and iodo groups are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental in constructing complex organic molecules. The nitro group, on the other hand, can be reduced to an amine or converted into other functional groups, further expanding its synthetic utility.
In recent years, 3-Bromo-5-iodo-2-nitropyridine has been extensively studied for its potential applications in medicinal chemistry. The pyridine core is a common motif in many bioactive molecules, including pharmaceuticals and agrochemicals. The presence of halogen atoms enhances the electrophilicity of the ring, making it an attractive scaffold for developing novel compounds with therapeutic properties. For instance, researchers have explored its use in designing kinase inhibitors, which are crucial in treating various diseases such as cancer and inflammatory disorders.
One of the most compelling aspects of 3-Bromo-5-iodo-2-nitropyridine is its role as a key intermediate in the synthesis of biologically active pyridine derivatives. The compound has been utilized to develop new scaffolds for drug candidates targeting different disease pathways. For example, studies have demonstrated its utility in creating small-molecule inhibitors that modulate enzyme activity by binding to specific pockets on the enzyme's surface. These inhibitors have shown promise in preclinical studies for their ability to selectively interact with disease-causing proteins.
The reactivity of 3-Bromo-5-iodo-2-nitropyridine also makes it valuable in material science applications. Researchers have leveraged its ability to undergo various coupling reactions to synthesize novel polymers and functional materials. These materials exhibit unique properties that make them suitable for applications in electronics, optoelectronics, and catalysis. The ability to precisely modify the structure of these materials through chemical transformations has opened up new avenues for innovation.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-Bromo-5-iodo-2-nitropyridine. For instance, transition-metal-catalyzed cross-coupling reactions have been optimized to achieve higher yields and selectivity when using this compound as a starting material. These improvements have made it more feasible to incorporate complex functional groups into target molecules efficiently.
The pharmaceutical industry has also benefited from the use of 3-Bromo-5-iodo-2-nitropyridine in drug development pipelines. Its structural features allow for easy modification through various chemical reactions, enabling researchers to fine-tune the properties of drug candidates. This flexibility is particularly important in optimizing drug efficacy and minimizing side effects. Several ongoing clinical trials are exploring derivatives of this compound for their potential therapeutic benefits.
In conclusion, 3-Bromo-5-iodo-2-nitropyridine (CAS No. 1805506-90-4) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features and reactivity patterns make it an indispensable tool for chemists and pharmacologists working on developing new drugs and materials. As research continues to uncover new uses for this compound, its importance is expected to grow even further.
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